[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
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Overview
Description
[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane is a complex organic compound that features a unique combination of an oxazoline ring and a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane typically involves the formation of the oxazoline ring followed by the introduction of the diphenylphosphane group. One common method includes the cyclization of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring. This is followed by a palladium-catalyzed cross-coupling reaction to attach the diphenylphosphane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of high-throughput screening methods can help in identifying the most efficient catalysts and reaction conditions for the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of oxazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the stabilization of metal centers, enhancing the efficiency of catalytic reactions such as cross-coupling and hydrogenation.
Biology
The compound has potential applications in biological research, particularly in the development of enzyme inhibitors. The oxazoline ring can mimic natural substrates, allowing for the design of molecules that can selectively inhibit specific enzymes.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The ability to modify the phenyl groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it useful in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane involves its interaction with metal centers in catalytic processes. The oxazoline ring and diphenylphosphane group work together to stabilize the metal center, facilitating the formation of reactive intermediates. This stabilization is crucial for the efficiency of catalytic reactions, allowing for the selective formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphine oxide
- [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-triphenylphosphane
Uniqueness
Compared to similar compounds, [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane offers a unique combination of stability and reactivity. The presence of the oxazoline ring provides additional stabilization to the metal center, which is not observed in compounds lacking this feature. This makes it particularly useful in catalytic applications where both stability and reactivity are crucial.
Properties
IUPAC Name |
[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20NOP/c1-17-16-24-22(23-17)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPALMDOOEDKULS-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20NOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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